(S)-4-(tert-Butoxycarbonyl)-4-azaspiro[2.4]heptane-5-carboxylic acid
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Overview
Description
(S)-4-(tert-Butoxycarbonyl)-4-azaspiro[2.4]heptane-5-carboxylic acid: is a complex organic compound characterized by its intricate molecular structure. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines. The presence of the Boc group makes this compound particularly useful in various synthetic applications due to its stability under certain conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is to start with a suitable precursor, such as a cyclic amine, and then introduce the Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide. The carboxylic acid functionality can be introduced through subsequent steps involving oxidation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors or other advanced synthetic techniques to streamline the process and minimize waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The Boc group can be removed under acidic conditions, revealing the free amine.
Substitution: The spirocyclic core can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Strong acids like trifluoroacetic acid (TFA) are typically used to remove the Boc group.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Esters, amides, and other carboxylic acid derivatives.
Reduction: Free amines.
Substitution: A variety of functionalized spirocyclic compounds.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It serves as a versatile intermediate in the synthesis of other complex molecules.
Biology: The compound can be used to study biological processes involving spirocyclic structures.
Industry: Its stability and reactivity make it useful in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors. The Boc group can be selectively removed to reveal the active amine, which can then interact with molecular targets to exert its biological effects.
Comparison with Similar Compounds
Boc-protected amines: These compounds also feature the Boc group and are used in similar synthetic applications.
Spirocyclic compounds: Other spirocyclic structures with different functional groups can be compared to highlight the uniqueness of this compound.
This compound stands out due to its specific combination of the Boc group and the spirocyclic core, making it particularly useful in various synthetic and research applications.
Properties
IUPAC Name |
(5S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-4-azaspiro[2.4]heptane-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-8(9(14)15)4-5-12(13)6-7-12/h8H,4-7H2,1-3H3,(H,14,15)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXIDOHJYDGJJV-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC12CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](CCC12CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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